

synthesis and characterization of 4-Nitro-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitro-2H-1,2,3-triazole

Cat. No.: B042885

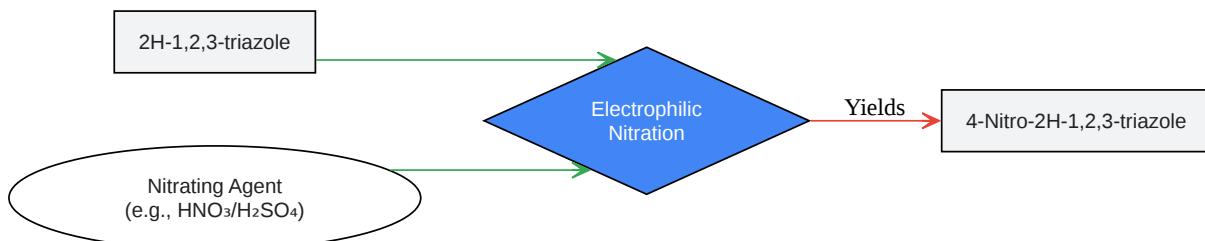
[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **4-Nitro-2H-1,2,3-triazole**

Introduction

4-Nitro-2H-1,2,3-triazole ($C_2H_2N_4O_2$) is a nitrogen-rich heterocyclic compound of significant interest in various fields of chemical research.^[1] Its high nitrogen content and the presence of an energetic nitro group make it a valuable precursor in the synthesis of high-energy materials (HEMs), where it contributes to a high positive enthalpy of formation.^[1] Beyond its applications in energetic materials, this compound serves as a versatile building block in organic synthesis and medicinal chemistry. The reactivity of both the triazole ring and the nitro group allows for a range of chemical transformations, making it a key intermediate for developing novel compounds.^{[1][2]} This guide provides a comprehensive overview of the synthesis, characterization, and chemical properties of **4-Nitro-2H-1,2,3-triazole**, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties


A summary of the key physicochemical properties of **4-Nitro-2H-1,2,3-triazole** is presented below.

Property	Value	Reference
Molecular Formula	C ₂ H ₂ N ₄ O ₂	[1][3]
Molecular Weight	114.06 g/mol	[1][3]
Density	1.7 g/cm ³	[1]
IUPAC Name	4-nitro-2H-1,2,3-triazole	[1]
Appearance	Solid	[4]
CAS Number	14544-45-7	[1]

Synthesis of 4-Nitro-2H-1,2,3-triazole

The most prevalent and direct method for synthesizing **4-Nitro-2H-1,2,3-triazole** is the electrophilic nitration of the parent 2H-1,2,3-triazole. This reaction involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich triazole ring.[1]

Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Nitro-2H-1,2,3-triazole** via nitration.

Experimental Protocol: Direct Nitration

This protocol describes a general method for the nitration of 2H-1,2,3-triazole. Precise control over reaction conditions such as temperature and reactant concentration is crucial to maximize

the yield of the desired mono-nitro product and prevent the formation of over-nitrated byproducts.[1]

- Preparation of the Nitrating Mixture:

- In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a stoichiometric excess of fuming nitric acid to concentrated sulfuric acid.

- Maintain the temperature of the mixture below 10 °C during the addition.

- Nitration Reaction:

- Dissolve 2H-1,2,3-triazole in a minimal amount of concentrated sulfuric acid.

- Slowly add the triazole solution dropwise to the pre-cooled nitrating mixture.

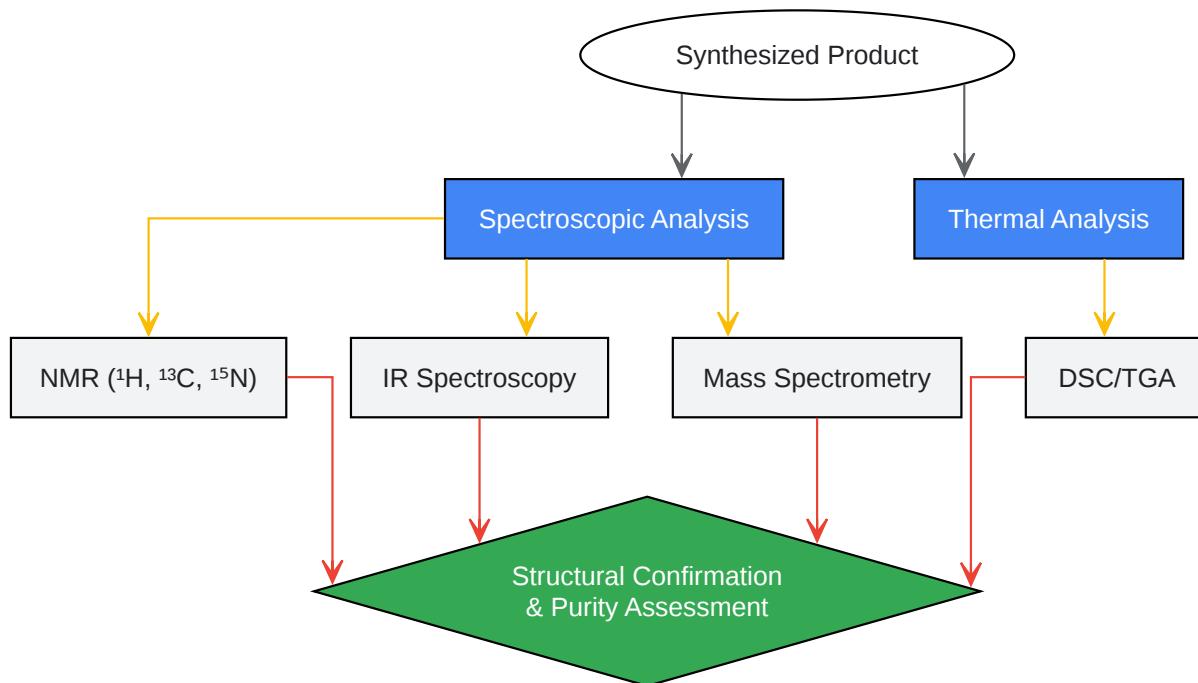
- Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration.[1]

- Work-up and Isolation:

- Monitor the reaction progress using a suitable technique like Thin-Layer Chromatography (TLC).

- Once the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the crude product.

- Filter the precipitate, wash thoroughly with cold water to remove residual acid, and dry under a vacuum.


- Purification:

- Recrystallize the crude product from an appropriate solvent system (e.g., an ethanol/water mixture) to obtain pure **4-Nitro-2H-1,2,3-triazole**.

Characterization

A comprehensive characterization is essential to confirm the molecular structure and assess the purity of the synthesized **4-Nitro-2H-1,2,3-triazole**. This involves a combination of spectroscopic and thermal analysis techniques.^[1]

Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **4-Nitro-2H-1,2,3-triazole**.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of **4-Nitro-2H-1,2,3-triazole** by identifying functional groups and atomic connectivity.^[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{15}N NMR spectroscopy are used to map the chemical environment of the hydrogen, carbon, and nitrogen atoms within the molecule, confirming the substitution pattern on the triazole ring.

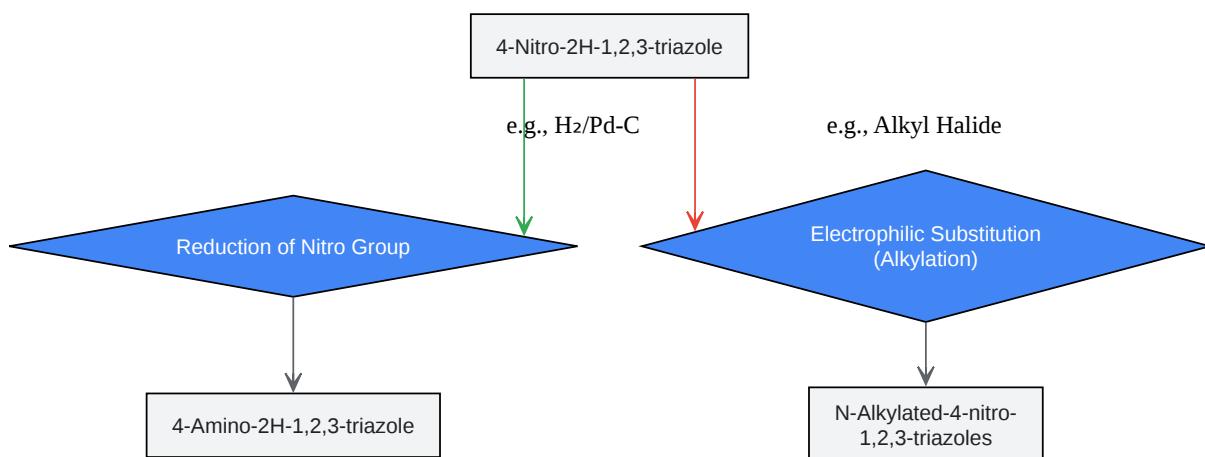
- Infrared (IR) Spectroscopy: IR analysis is used to identify characteristic vibrational frequencies of the functional groups. Key expected absorptions include those for the N-H bond, C-H bond, C=N and N=N bonds of the triazole ring, and the symmetric and asymmetric stretching vibrations of the NO₂ group.
- Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.

Thermal Analysis

The thermal stability of nitrotriazoles is a critical parameter, especially for applications in energetic materials.[\[5\]](#)

- Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point and decomposition temperature of the compound. **4-Nitro-2H-1,2,3-triazole** is expected to show a sharp exothermic decomposition at elevated temperatures.[\[5\]](#)
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of the sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Experimental Protocol: Differential Scanning Calorimetry (DSC)


- Sample Preparation: Accurately weigh 1-2 mg of purified **4-Nitro-2H-1,2,3-triazole** into an aluminum DSC pan.[\[6\]](#)
- Sealing: Hermetically seal the pan to ensure a closed system. An empty, hermetically sealed pan should be used as a reference.[\[6\]](#)
- Instrumentation: Place both the sample and reference pans into the DSC instrument.
- Heating Program: Heat the sample from ambient temperature to a temperature well above its expected decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).[\[6\]](#)
- Data Analysis: Record the heat flow as a function of temperature. The onset and peak temperatures of the exothermic decomposition event are key indicators of the compound's

thermal stability.[6]

Chemical Reactivity and Transformations

The chemical behavior of **4-Nitro-2H-1,2,3-triazole** is dictated by the reactivity of both the nitro group and the heterocyclic triazole core.[1]

Key Chemical Transformations

[Click to download full resolution via product page](#)

Caption: Key reactions of **4-Nitro-2H-1,2,3-triazole**.

- Reduction of the Nitro Group: One of the most fundamental transformations is the reduction of the nitro group to an amino group, yielding 4-amino-2H-1,2,3-triazole. This is a crucial step for introducing further functionalities. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or using reducing agents like iron powder in the presence of an acid.[1]
- Electrophilic Substitution: Alkylation is a common electrophilic substitution reaction that occurs at the nitrogen atoms of the triazole ring.[1] The reaction of 4-nitro-1,2,3-triazole with alkylating agents can lead to a mixture of N1, N2, and N3-alkylated isomers.[7]

- Further Nitration: Under powerful nitrating conditions, the triazole ring can undergo further nitration to yield dinitro derivatives, which can enhance the energetic properties of the resulting molecule.[1]

Conclusion

4-Nitro-2H-1,2,3-triazole is a compound with significant synthetic utility, underpinned by its straightforward synthesis via direct nitration and the versatile reactivity of its functional groups. A thorough characterization using a combination of spectroscopic and thermal methods is imperative to ensure its structural integrity and purity for subsequent applications. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively synthesize, characterize, and utilize this important heterocyclic building block in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitro-2H-1,2,3-triazole | 14544-45-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [synthesis and characterization of 4-Nitro-2H-1,2,3-triazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042885#synthesis-and-characterization-of-4-nitro-2h-1-2-3-triazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com